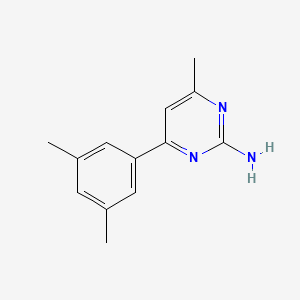
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrimidine derivatives and has been used in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to the suppression of cancer cell growth. Additionally, it has been shown to regulate the immune system, which may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine in lab experiments is its unique properties. It has been shown to inhibit the growth of cancer cells and regulate the immune system, which makes it a valuable tool in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to explore its potential use in the regulation of the immune system and the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and to explore its potential use in other areas of scientific research.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique properties. It has been extensively studied for its potential use in the treatment of cancer and the regulation of the immune system. While there are limitations to its use in certain studies, there are several future directions for the study of this compound. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Scientific Research Applications
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine has been extensively used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in studies on the regulation of the immune system and the treatment of autoimmune diseases.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-9(2)6-11(5-8)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBGUQLGBDMRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)
![Imidazo[1,2-a]pyridine, 2-(phenylamino)methyl-](/img/structure/B7549688.png)
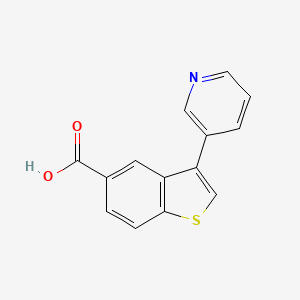
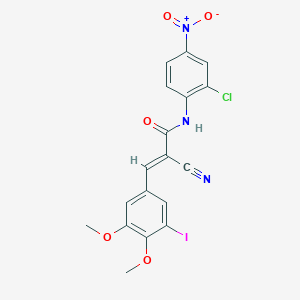
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549730.png)
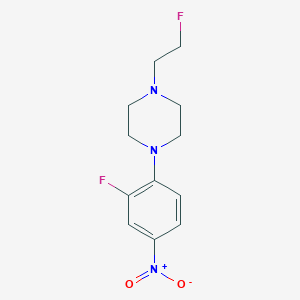
![N'-(4-chlorophenyl)sulfonyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B7549746.png)
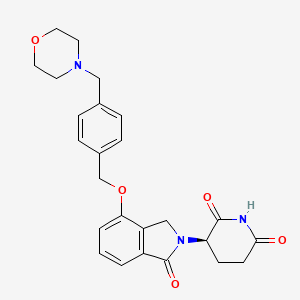

![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
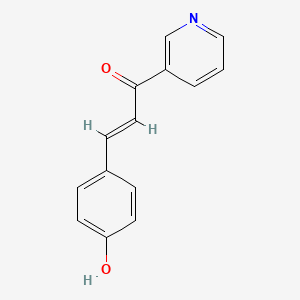
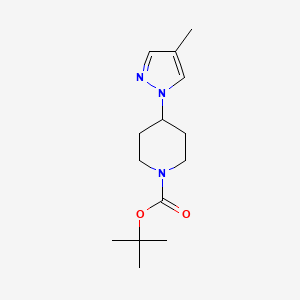
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
